![molecular formula C13H12ClNO3 B12889018 3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid CAS No. 89150-12-9](/img/structure/B12889018.png)
3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is an organic compound that belongs to the class of oxazole derivatives It features a chlorophenyl group attached to an oxazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2-chlorophenyl ketone and an appropriate amine under acidic conditions.
Attachment of the Propanoic Acid Moiety: The oxazole intermediate is then reacted with a propanoic acid derivative, such as a propanoic acid chloride, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated heterocycles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and chlorophenyl group can participate in binding interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(2-Chlorophenyl)propanoic acid
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
Comparison: 3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds. The oxazole ring can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
89150-12-9 |
|---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
3-[4-(2-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO3/c1-8-15-13(9-4-2-3-5-10(9)14)11(18-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
JWNJYAZPDMZHJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)
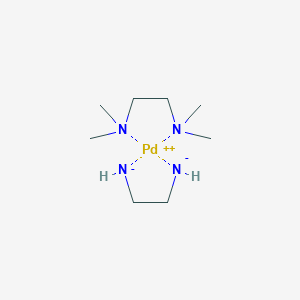
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
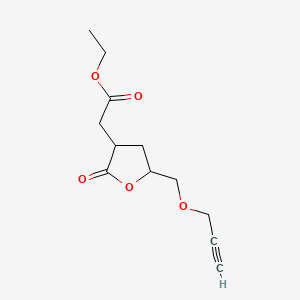
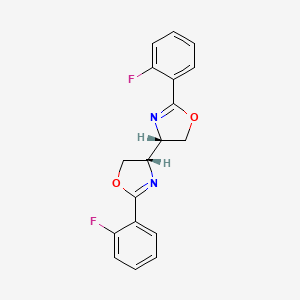
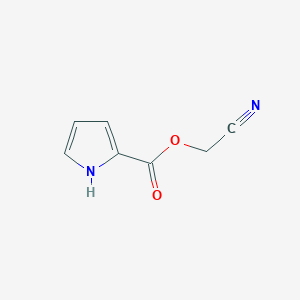
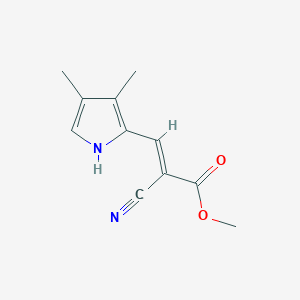
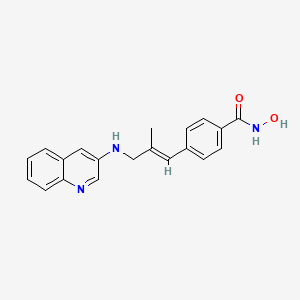
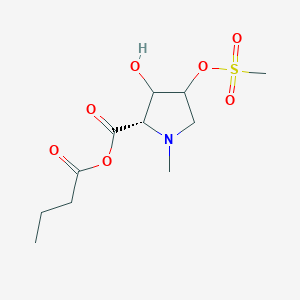

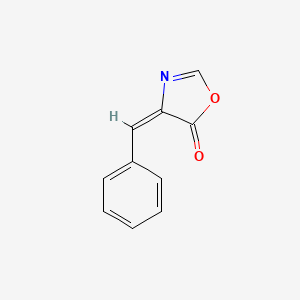
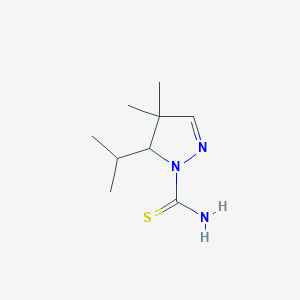
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
